molecular formula C20H19N5O2S B2652873 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797953-89-9

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2652873
CAS RN: 1797953-89-9
M. Wt: 393.47
InChI Key: WITVIDKGDSVMSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This modification can lead to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .

Scientific Research Applications

Cardiovascular Disease Research

This compound has shown promise as a selective inhibitor of G-protein-coupled receptor kinase (GRK)-2 and GRK-5. These kinases play crucial roles in regulating G protein-coupled receptor (GPCR) signaling, which is essential for cardiovascular function. By inhibiting GRK-2 and GRK-5, this compound may contribute to novel therapeutic strategies for managing cardiovascular diseases .

Antimicrobial Applications

While not extensively studied, oxazole derivatives (including benzoxazole compounds) have demonstrated antimicrobial potential. Further investigation is warranted to explore the specific antimicrobial activity of this compound against various pathogens .

Medicinal Chemistry and Drug Development

The structural modification of the parent benzoxazole scaffold by introducing substituents on the phenyl ring led to potent inhibitory activities against GRK-2 and GRK-5. Researchers can explore further modifications to optimize its pharmacological properties and develop potential drug candidates .

Biological Activity Screening

Researchers can evaluate this compound in high-throughput screening assays to identify additional biological activities. Its unique structure may interact with various cellular targets, making it a valuable candidate for further investigation .

Chemical Biology and Target Identification

By studying the compound’s interactions with cellular proteins and receptors, scientists can uncover novel targets and pathways. This information can guide drug discovery efforts and deepen our understanding of cellular processes .

Computational Chemistry and Molecular Modeling

Computational studies can predict the compound’s binding modes, affinity, and selectivity for specific protein targets. Molecular dynamics simulations and docking studies can provide insights into its mechanism of action and aid in rational drug design .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-19(14-5-6-15-17(11-14)24-28-23-15)21-12-13-7-9-25(10-8-13)20-22-16-3-1-2-4-18(16)27-20/h1-6,11,13H,7-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITVIDKGDSVMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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